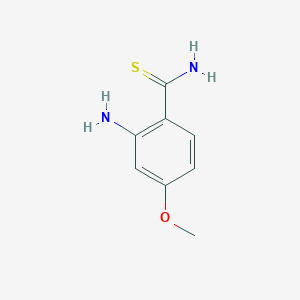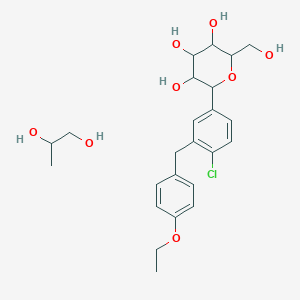
2-Chloro-2-fluoro-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-phenylethanone typically involves the halogenation of acetophenone derivatives. One common method includes the reaction of acetophenone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chloroacetyl chloride and anhydrous aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products:
Substitution: Products include substituted phenylethanones.
Reduction: Major products are the corresponding alcohols.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
2-Chloro-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-1-phenylethanone involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the halogen substituents.
2-Chloro-1-phenylethanone: Similar structure but lacks the fluorine atom.
2-Fluoro-1-phenylethanone: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-2-fluoro-1-phenylethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual substitution enhances its utility in various synthetic applications and research studies .
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
IMKBIPXUOOABLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)






